2-(2,5-Dimethylphenyl)-6-fluoro-1,2-benzothiazol-3-one
Overview
Description
MLS0315771 is a potent competitive phosphomannose isomerase (MPI) inhibitor. MLS0315771 diverts Man-6-P toward glycosylation in various cell lines including fibroblasts from CDG-Ia patients and improves N-glycosylation. MLS0315771 increases mannose metabolic flux toward glycosylation in zebrafish embryos.
Scientific Research Applications
Applications in Alzheimer's Disease Research
Benzothiazoles, particularly radioligands derived from this family, have been instrumental in the advancement of Alzheimer's disease research. The development of amyloid imaging ligands like PIB (Pittsburgh compound-B) and FDDNP, which are derived from the benzothiazole scaffold, has enabled the in vivo measurement of amyloid plaques in the brain. This breakthrough technique aids in understanding the pathophysiological mechanisms, the progression of amyloid deposits in Alzheimer's disease, and provides a method for early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).
Therapeutic Potential
Benzothiazoles have shown a wide range of therapeutic potentials. Their derivatives exhibit antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and notably, the 2-arylbenzothiazoles have been identified as potential antitumor agents. The structural simplicity and pharmacological activities of benzothiazole derivatives highlight their importance in drug discovery, offering a scaffold for the development of new therapeutic agents, especially in cancer treatment (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Role in Chemistry and Material Science
The chemistry of benzothiazoles and their complexes, especially those involving pyridine and other heterocyclic compounds, has been a subject of interest due to their fascinating variability in properties. These compounds serve as crucial ligands for developing materials with potential applications in spectroscopy, magnetic properties, and electrochemical activity. The study of such complexes can lead to the identification of novel applications in material science and biological activity, underscoring the multifaceted utility of benzothiazoles in scientific research (Boča, Jameson, & Linert, 2011).
Antioxidant and Anti-inflammatory Agents
Benzothiazole derivatives are being explored for their antioxidant and anti-inflammatory properties. Research focused on synthesizing benzofused thiazole derivatives and evaluating their potential as antioxidant and anti-inflammatory agents underscores the versatility of benzothiazoles in medicinal chemistry. These studies are instrumental in developing new therapeutic agents that might offer alternative treatments for diseases characterized by oxidative stress and inflammation (Raut et al., 2020).
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-6-fluoro-1,2-benzothiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNOS/c1-9-3-4-10(2)13(7-9)17-15(18)12-6-5-11(16)8-14(12)19-17/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGDWLDSVPJEJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(S2)C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-6-fluoro-1,2-benzothiazol-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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